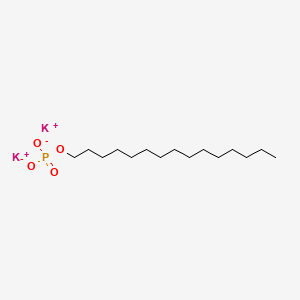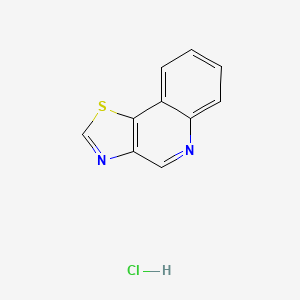
N-(1,1-Diphenylethyl)naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Diphenylethyl)naphthalene-1-carboxamide is a chemical compound known for its unique structure and properties It consists of a naphthalene ring attached to a carboxamide group, which is further substituted with a 1,1-diphenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Diphenylethyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 1,1-diphenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to obtain the desired compound in large quantities.
化学反応の分析
Types of Reactions
N-(1,1-Diphenylethyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the naphthalene ring or the diphenylethyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted naphthalene or diphenylethyl derivatives.
科学的研究の応用
N-(1,1-Diphenylethyl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
作用機序
The mechanism of action of N-(1,1-Diphenylethyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
N-(1,1-Diphenylethyl)naphthalene-1-carboxamide can be compared with other similar compounds, such as:
Naphthalene-1-carboxamide derivatives: These compounds share the naphthalene core but differ in the substituents attached to the carboxamide group.
Diphenylethyl derivatives: Compounds with the diphenylethyl group but different core structures.
The uniqueness of this compound lies in its specific combination of the naphthalene ring and the diphenylethyl group, which imparts distinct chemical and biological properties .
特性
CAS番号 |
920300-12-5 |
|---|---|
分子式 |
C25H21NO |
分子量 |
351.4 g/mol |
IUPAC名 |
N-(1,1-diphenylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H21NO/c1-25(20-13-4-2-5-14-20,21-15-6-3-7-16-21)26-24(27)23-18-10-12-19-11-8-9-17-22(19)23/h2-18H,1H3,(H,26,27) |
InChIキー |
QRMSDIPIRCEDQF-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


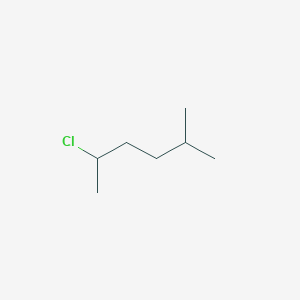
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-6-(difluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-fluoro-](/img/structure/B12641350.png)
![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)


![2,6-Bis{2-[3,4-bis(dodecyloxy)phenyl]ethenyl}pyridine](/img/structure/B12641375.png)

![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)
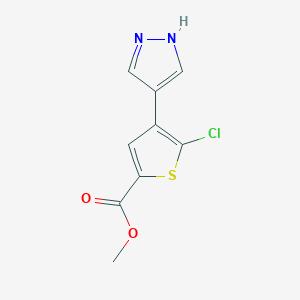
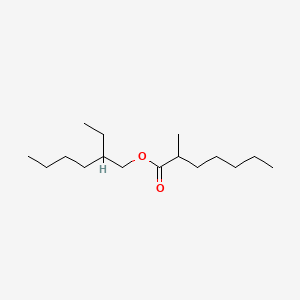
![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)

